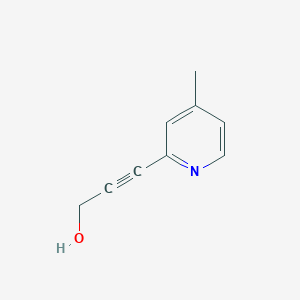
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material sciences. MPP is a derivative of pyridine and is a member of the propargyl alcohol family.
作用机制
The mechanism of action of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is primarily through its inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play a critical role in programmed cell death.
生化和生理效应
The biochemical and physiological effects of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol are primarily related to its inhibition of MAO and its ability to induce apoptosis in cancer cells. Inhibition of MAO leads to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
实验室实验的优点和局限性
The advantages of using 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol in lab experiments include its high yield of synthesis, low cost, and potential applications in various fields of science. However, the limitations of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
For 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol research include further investigation into its potential applications in medicine, pharmacology, and material sciences.
合成方法
The synthesis of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol involves the reaction between 4-methyl-2-pyridinecarboxaldehyde and propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is typically high, making it a cost-effective compound to produce.
科学研究应用
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of science. In pharmacology, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters. MAO inhibitors have been used to treat depression, anxiety, and Parkinson's disease. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In material sciences, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel polymers and materials. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol-containing polymers have been shown to exhibit unique properties, such as high thermal stability, good solubility, and high mechanical strength.
属性
CAS 编号 |
113985-41-4 |
|---|---|
产品名称 |
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |
InChI 键 |
GSNPIRSOFOCGEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C#CCO |
规范 SMILES |
CC1=CC(=NC=C1)C#CCO |
同义词 |
2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



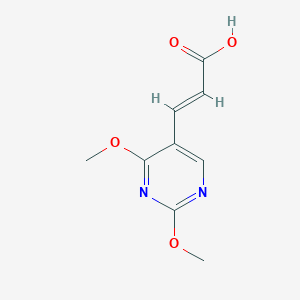


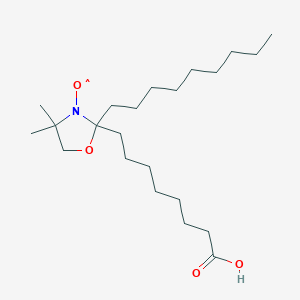
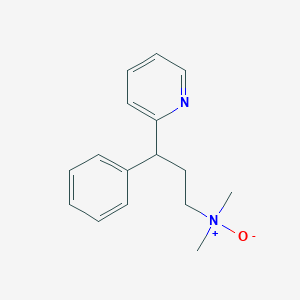
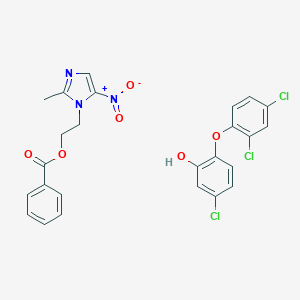
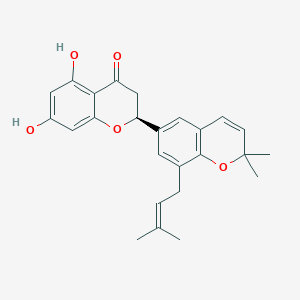
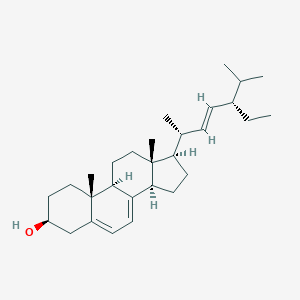

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)